4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide is a compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets . The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold in drug discovery and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the formation of the pyrrolidine ring can be achieved through the cyclization of N-substituted amino acids or their derivatives . The piperidine ring can be synthesized via hydrogenation or cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product . The scalability of these methods is crucial for producing the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.
Uniqueness
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide is unique due to its combination of both pyrrolidine and piperidine rings, which enhances its versatility and potential for diverse applications . This dual-ring structure allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O/c11-9(14)10(3-5-12-6-4-10)13-7-1-2-8-13/h12H,1-8H2,(H2,11,14) |
InChI Key |
FQUCRNJPJNTNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.